molecular formula C6H2F2NNaO4S B13193208 Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate

Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate

Cat. No.: B13193208
M. Wt: 245.14 g/mol
InChI Key: XTZWTXYESXLKPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2F2NNaO4S and a molecular weight of 245.14 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 2,4-difluoro-5-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonate groups.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonate
  • Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonamide
  • Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonic acid

Uniqueness

Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both fluorine and nitro groups enhances its stability and reactivity compared to similar compounds .

Biological Activity

Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is a compound of increasing interest in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H2F2NNaO4SC_6H_2F_2NNaO_4S with a molecular weight of 245.14 g/mol. The compound features a sulfonate group that enhances its reactivity and interaction with biological molecules.

Property Details
Molecular FormulaC6H2F2NNaO4S
Molecular Weight245.14 g/mol
IUPAC NameSodium; 2,4-difluoro-5-nitrobenzenesulfinate
InChIInChI=1S/C6H3F2NO4S.Na/c7-3-1-4(8)6(14(12)13)2-5(3)9(10)11;/h1-2H,(H,12,13);/q;+1/p-1
Canonical SMILESC1=C(C(=CC(=C1S(=O)[O-])F)F)N+[O-].[Na+]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonate group can form ionic bonds with positively charged sites on enzymes and proteins, leading to inhibition or modification of their activity. This property has been exploited in studies focusing on enzyme kinetics and inhibition mechanisms.
  • Reactive Intermediates : The nitro group can undergo reduction to generate reactive intermediates that may interact with nucleophilic sites on biomolecules, potentially leading to cellular damage or signaling pathway modulation.

Enzyme Studies

This compound has been employed in various enzyme studies to understand inhibition mechanisms. For instance, it has been used to investigate the inhibition of certain proteolytic enzymes, providing insights into enzyme-substrate interactions and the role of functional groups in catalytic processes .

Drug Development

Research indicates that this compound holds promise in drug development due to its unique chemical properties. Its ability to modify protein interactions makes it a candidate for developing inhibitors targeting specific pathways involved in diseases such as cancer and bacterial infections .

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of specific serine proteases. The inhibition was characterized by a dose-dependent response, indicating its potential use as a biochemical tool for studying protease functions .
  • Antimicrobial Activity : In preliminary investigations, the compound exhibited antimicrobial properties against certain bacterial strains. This activity was attributed to its ability to disrupt bacterial protein synthesis by modifying ribosomal components .
  • Cellular Studies : A study involving mammalian cell lines showed that this compound could induce apoptosis in cancer cells at higher concentrations. The mechanism was linked to oxidative stress induced by reactive intermediates formed from the nitro group .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar sulfonate compounds:

Compound Biological Activity
This compoundEnzyme inhibition, potential drug development
Sodium 2,4-Difluoro-5-nitrobenzene-1-sulfonateLimited enzyme interaction studies
Sodium 2,4-Difluoro-5-nitrobenzene-1-sulfonamideAntimicrobial properties

Properties

Molecular Formula

C6H2F2NNaO4S

Molecular Weight

245.14 g/mol

IUPAC Name

sodium;2,4-difluoro-5-nitrobenzenesulfinate

InChI

InChI=1S/C6H3F2NO4S.Na/c7-3-1-4(8)6(14(12)13)2-5(3)9(10)11;/h1-2H,(H,12,13);/q;+1/p-1

InChI Key

XTZWTXYESXLKPK-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1S(=O)[O-])F)F)[N+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.